molecular formula C10H4F3NS B2395627 7-(Trifluoromethyl)benzothiophene-2-carbonitrile CAS No. 2115921-53-2

7-(Trifluoromethyl)benzothiophene-2-carbonitrile

Cat. No.: B2395627
CAS No.: 2115921-53-2
M. Wt: 227.2
InChI Key: NJYHNQZXWSUJIB-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)benzothiophene-2-carbonitrile is a chemical compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The molecular formula of this compound is C10H4F3NS, and it has a molecular weight of 227.21 g/mol .

Preparation Methods

The synthesis of 7-(Trifluoromethyl)benzothiophene-2-carbonitrile typically involves the reaction of benzothiophene derivatives with trifluoromethylating agents under specific conditions. One common synthetic route includes the use of trifluoromethyl iodide and a suitable base to introduce the trifluoromethyl group onto the benzothiophene ring. The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the reaction . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7-(Trifluoromethyl)benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced benzothiophene derivatives .

Scientific Research Applications

7-(Trifluoromethyl)benzothiophene-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The benzothiophene ring structure can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

7-(Trifluoromethyl)benzothiophene-2-carbonitrile can be compared with other similar compounds, such as:

    Benzothiophene-2-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    7-Methylbenzothiophene-2-carbonitrile: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

    7-(Trifluoromethyl)benzothiophene:

The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct chemical and biological properties that are not observed in its analogs .

Properties

IUPAC Name

7-(trifluoromethyl)-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3NS/c11-10(12,13)8-3-1-2-6-4-7(5-14)15-9(6)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYHNQZXWSUJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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